Edasalonexent

描述

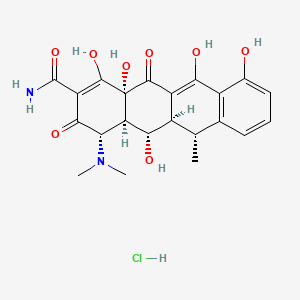

Edasalonexent, also known as CAT-1004, is an orally administered small molecule that inhibits NF-kB . NF-kB is a key link between the loss of dystrophin and disease pathology, playing a fundamental role in the initiation and progression of skeletal and cardiac muscle disease in Duchenne Muscular Dystrophy (DMD) .

Molecular Structure Analysis

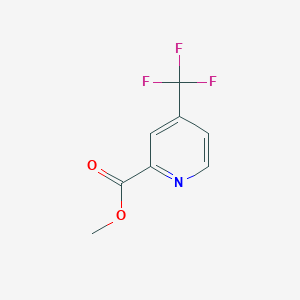

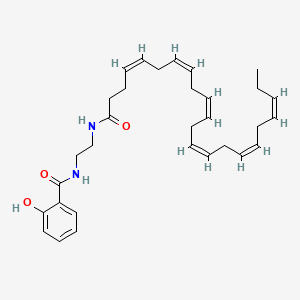

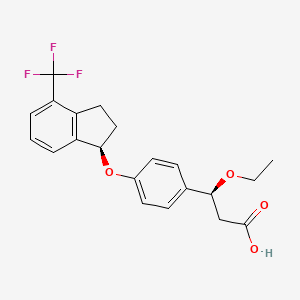

Edasalonexent has a molecular formula of C31H42N2O3 . The average mass is 490.677 Da and the monoisotopic mass is 490.319550 Da . The IUPAC name for Edasalonexent is (4Z,7Z,10Z,13Z,16Z,19Z)-N-{2-[(2-hydroxyphenyl)formamido]ethyl}docosa-4,7,10,13,16,19-hexaenamide .Physical And Chemical Properties Analysis

Edasalonexent has a molecular formula of C31H42N2O3, an exact mass of 490.32, and a molecular weight of 490.690 . The elemental analysis shows that it contains 75.88% Carbon, 8.63% Hydrogen, 5.71% Nitrogen, and 9.78% Oxygen .科学研究应用

儿童患者的安全性和耐受性:Edasalonexent已在患有杜兴氏肌营养不良的儿童患者中进行了安全性和耐受性评估。一项1期研究表明,它耐受性良好,没有严重不良事件,并显示出在抑制NF-κB途径方面具有潜力 (Finanger et al., 2018)。

在3期临床试验中的效果:一项全球性3期研究显示,虽然Edasalonexent并未显著改善主要和次要功能终点,但有证据表明它可能减缓年龄较小的患者(≤6岁)的疾病进展 (Finkel et al., 2021)。

在2期试验中的疾病修饰效果:MoveDMD 2期和开放标签延伸试验报告称,100 mg/kg剂量的Edasalonexent与对照组相比,与疾病进展减缓和肌肉功能保留相关 (Finkel et al., 2021)。

临床前和1期研究:在成人受试者中进行的临床前研究和1期试验也支持Edasalonexent在调节NF-κB途径方面的潜力,这在DMD中至关重要,无论具体的dystrophin突变如何 (Donovan et al., 2017)。

增强肌管形成:额外的研究表明,Edasalonexent在体外增强肌管形成,并在mdx小鼠的肌肉中增加外显子跳跃的肌膜dystrophin,mdx小鼠是DMD的模型 (Nichols et al., 2017)。

属性

IUPAC Name |

N-[2-[[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]amino]ethyl]-2-hydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H42N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25-30(35)32-26-27-33-31(36)28-23-21-22-24-29(28)34/h3-4,6-7,9-10,12-13,15-16,18-19,21-24,34H,2,5,8,11,14,17,20,25-27H2,1H3,(H,32,35)(H,33,36)/b4-3-,7-6-,10-9-,13-12-,16-15-,19-18- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQLBBYLGWHUHRW-KUBAVDMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)NCCNC(=O)C1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)NCCNC(=O)C1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H42N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Edasalonexent | |

CAS RN |

1204317-86-1 | |

| Record name | Edasalonexent [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1204317861 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Edasalonexent | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15010 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | EDASALONEXENT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AF3Z6434KS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]ethyl]-3-ethylurea](/img/structure/B607209.png)